

Application Notes and Protocols for Cell Proliferation Assays with EPZ-4777

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-proliferative effects of **EPZ-4777**, a potent and selective inhibitor of the histone methyltransferase DOT1L, using the MTT and ViaCount cell proliferation assays.

Introduction to EPZ-4777

EPZ-4777 is a small molecule inhibitor that specifically targets DOT1L, an enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] Aberrant H3K79 methylation is a key driver in the development of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias.[1] By inhibiting DOT1L, **EPZ-4777** selectively blocks the expression of leukemogenic genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells with MLL translocations.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using **EPZ-4777** in cell proliferation assays.

Table 1: EPZ-4777 Activity and Usage



Parameter	Value	Cell Lines	Reference
IC50 (in vitro)	0.4 nM (cell-free)	-	[2]
EC50 (antiproliferative)	0.004 μΜ	MOLM13	[2]
Working Concentration	Up to 50 μM	Human leukemia cell lines	[2]
Incubation Time	14-18 days (for IC50)	Human leukemia cell lines	[2]
Incubation Time	2.5 days (MTT)	MLL-rearranged cells	[2]

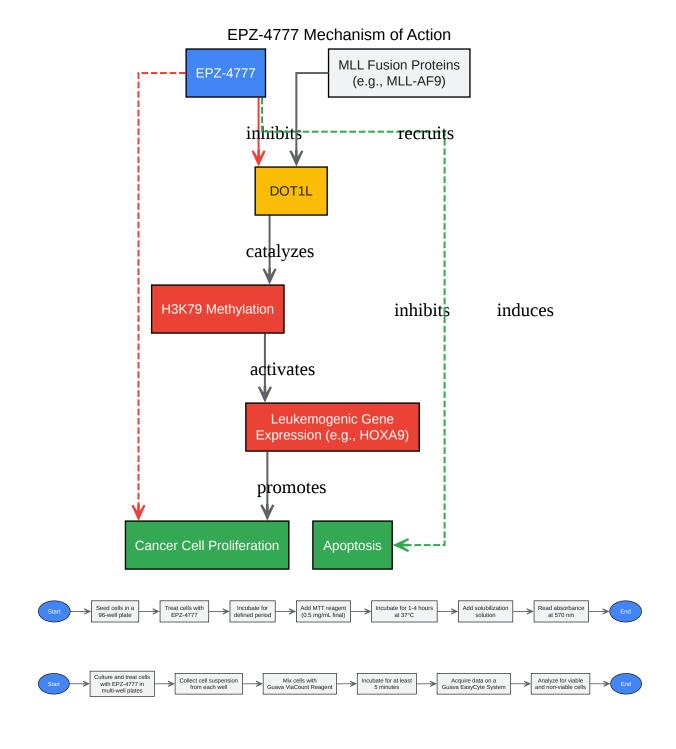
Table 2: Assay-Specific Parameters

Assay	Parameter	Value	Reference
MTT	MTT Reagent Concentration	0.5 mg/mL (final)	[5]
Incubation Time	1-4 hours	[6][7]	
Absorbance Wavelength	570 nm (reference >650 nm)	[5]	
ViaCount	Cell Concentration Range	1 x 10^4 to 5 x 10^5 cells/mL	[8]
Staining Time	Minimum 5 minutes	[9]	

Signaling Pathway of EPZ-4777 Inhibition

The diagram below illustrates the mechanism of action of **EPZ-4777**.





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